molecular formula C13H22NO10PS3-4 B1263571 CoM-S-S-CoB(4-)

CoM-S-S-CoB(4-)

Cat. No.: B1263571
M. Wt: 479.5 g/mol
InChI Key: OBGQLHXSMIBYLN-PWSUYJOCSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

CoM-S-S-CoB(4-) is the tetraanion of CoM-S-S-CoB. It is a conjugate base of a CoM-S-S-CoB.

Scientific Research Applications

  • Catalysis in Methanogenesis

    • A study by Pelmenschikov et al. (2002) investigated the mechanism for methane formation in methyl-coenzyme M reductase (MCR), focusing on the role of CoM-S-S-CoB(4-) in this process. They used hybrid density functional methods and chemical models, revealing the formation of a methyl radical and its subsequent reaction with the CoB thiol group, forming methane.
  • Methyl-Coenzyme M Reductase Studies

    • Research by Pelmenschikov and Siegbahn (2003) provided insights into the catalytic mechanism of methyl-coenzyme M reductase. Their study, focusing on the oxidation and reduction processes involving CoM and CoB, suggests an activation energy of around 10 kcal/mol for the final step in the reaction sequence, implying the importance of CoM-S-S-CoB(4-) in methanogenesis.
  • Methane Formation from Methyl-Coenzyme M

    • Ankel-Fuchs and Thauer (1986) explored methane formation from methyl-coenzyme M in a system containing methyl-coenzyme M reductase, component B, and reduced cobalamin. Their findings indicated that cob(III)alamin could serve as an electron donor for the enzymatic reduction of methyl-CoM to methane, highlighting the role of CoM-S-S-CoB(4-) in this process (Ankel-Fuchs & Thauer, 1986).

Properties

Molecular Formula

C13H22NO10PS3-4

Molecular Weight

479.5 g/mol

IUPAC Name

(2S,3R)-3-phosphonatooxy-2-[7-(2-sulfonatoethyldisulfanyl)heptanoylamino]butanoate

InChI

InChI=1S/C13H26NO10PS3/c1-10(24-25(18,19)20)12(13(16)17)14-11(15)6-4-2-3-5-7-26-27-8-9-28(21,22)23/h10,12H,2-9H2,1H3,(H,14,15)(H,16,17)(H2,18,19,20)(H,21,22,23)/p-4/t10-,12+/m1/s1

InChI Key

OBGQLHXSMIBYLN-PWSUYJOCSA-J

Isomeric SMILES

C[C@H]([C@@H](C(=O)[O-])NC(=O)CCCCCCSSCCS(=O)(=O)[O-])OP(=O)([O-])[O-]

Canonical SMILES

CC(C(C(=O)[O-])NC(=O)CCCCCCSSCCS(=O)(=O)[O-])OP(=O)([O-])[O-]

Synonyms

12-aza-13-carboxy-14-hydroxy-11-oxo-3,4-dithiapentadecanesulfonic acid 14-phosphate
CoB-S-S-CoM

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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